tert-Butyl 2-(6-mercapto-5-methylpyridin-3-yl)piperidine-1-carboxylate
Description
tert-Butyl 2-(6-mercapto-5-methylpyridin-3-yl)piperidine-1-carboxylate is a piperidine-based compound featuring a tert-butyl carbamate group at the 1-position and a substituted pyridine ring at the 2-position. The pyridine moiety is functionalized with a mercapto (-SH) group at position 6 and a methyl (-CH₃) group at position 3. The tert-butyl carbamate group enhances solubility and serves as a protective group during synthesis.
Properties
Molecular Formula |
C16H24N2O2S |
|---|---|
Molecular Weight |
308.4 g/mol |
IUPAC Name |
tert-butyl 2-(5-methyl-6-sulfanylidene-1H-pyridin-3-yl)piperidine-1-carboxylate |
InChI |
InChI=1S/C16H24N2O2S/c1-11-9-12(10-17-14(11)21)13-7-5-6-8-18(13)15(19)20-16(2,3)4/h9-10,13H,5-8H2,1-4H3,(H,17,21) |
InChI Key |
ISUMFXBZUXSOPH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CNC1=S)C2CCCCN2C(=O)OC(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 2-(6-mercapto-5-methylpyridin-3-yl)piperidine-1-carboxylate typically involves multi-step organic reactionsThe mercapto group is then introduced through a thiolation reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to improve yield and reduce costs. This could include the use of continuous flow reactors and automated synthesis equipment to streamline the process .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 2-(6-mercapto-5-methylpyridin-3-yl)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.
Reduction: The pyridine ring can be reduced under specific conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Disulfides or sulfonic acids.
Reduction: Reduced pyridine derivatives.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
Chemistry
In chemistry, tert-Butyl 2-(6-mercapto-5-methylpyridin-3-yl)piperidine-1-carboxylate is used as a building block for the synthesis of more complex molecules.
Biology and Medicine
Its ability to interact with biological targets through the mercapto and pyridine groups makes it a candidate for the development of new therapeutic agents .
Industry
In industry, the compound can be used in the development of new materials, such as polymers and coatings, due to its stability and reactivity .
Mechanism of Action
The mechanism of action of tert-Butyl 2-(6-mercapto-5-methylpyridin-3-yl)piperidine-1-carboxylate involves its interaction with molecular targets through its functional groups. The mercapto group can form covalent bonds with thiol-reactive sites, while the pyridine ring can participate in π-π interactions and hydrogen bonding. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The following table summarizes key structural analogs and their differences:
*Estimated based on structural similarity.
Key Observations:
- Substituent Diversity : The target compound’s 6-mercapto group distinguishes it from halogenated (e.g., 6-Cl , 6-Br ) or acetamido analogs. The mercapto group enhances nucleophilicity, enabling disulfide bond formation or metal coordination.
- Positional Isomerism : Piperidine substitution at the 2-position (target) vs. 3- or 4-position (analogs) affects spatial orientation and receptor binding .
- Molecular Weight : The target compound’s lower molecular weight (~282 g/mol) compared to chloropyrazine (435 g/mol) or acetamido (333 g/mol) derivatives may improve bioavailability.
Commercial and Research Availability
- Catalog compounds like tert-Butyl (6-bromo-2-chloropyridin-3-yl)methylcarbamate are priced at $400/g (1 g) , reflecting the cost of halogenated intermediates. The target compound’s commercial availability is unclear but may require custom synthesis.
Biological Activity
tert-Butyl 2-(6-mercapto-5-methylpyridin-3-yl)piperidine-1-carboxylate is a compound characterized by a unique structural framework that combines a piperidine ring with a mercapto-substituted pyridine moiety. This structure suggests potential biological activities, particularly in pharmacology and medicinal chemistry. Understanding its biological activity is crucial for exploring its therapeutic applications.
- Molecular Formula : C16H24N2O2S
- Molecular Weight : 308.44 g/mol
The presence of the mercapto group indicates potential reactivity with electrophiles, while the piperidine structure contributes to its pharmacological properties. The compound's synthesis typically involves multi-step organic synthesis techniques, which are essential for producing compounds with specific biological activities.
Biological Activities
Research has identified several biological activities associated with compounds similar to this compound:
- Antimicrobial Activity : Compounds with similar structures have shown effectiveness against various microbial strains.
- Antioxidant Properties : Certain derivatives exhibit significant antioxidant activity, which is vital for combating oxidative stress in biological systems.
- Enzyme Modulation : The compound may act as an enzyme modulator, influencing biochemical pathways crucial for cellular function.
Comparative Biological Activity Table
The following table summarizes the biological activities of structurally related compounds:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| tert-butyl 2-(5-methylpyridin-3-yl)piperidine-1-carboxylate | Structure | Antimicrobial |
| tert-butyl 3-(6-thiomethylpyridin-2-yl)piperidine-1-carboxylate | Structure | Antioxidant |
| tert-butyl 4-(6-sulfanyl-pyridin-3-yl)piperidine-1-carboxylate | Structure | Enzyme modulator |
Case Studies and Research Findings
Recent studies have highlighted the potential of pyridine-based compounds in drug discovery. For instance, a study published in MDPI reported that certain pyrimidine derivatives exhibited strong inhibitory effects on cell proliferation in cancer cell lines, indicating that similar mechanisms might be explored for this compound .
In another investigation, compounds sharing structural characteristics with this compound demonstrated selective cytotoxicity against cancer cells while sparing normal cells, suggesting a promising therapeutic window . The data indicate that the mercapto group may play a significant role in enhancing the selectivity and potency of these compounds against specific targets.
The exact mechanisms of action for this compound remain to be fully elucidated. However, it is hypothesized that:
- The mercapto group may facilitate interactions with reactive oxygen species (ROS), contributing to its antioxidant properties.
- The piperidine ring could influence binding affinity to various biological targets, enhancing its pharmacological profile.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
